

4-(Aminobutyl)guanidine chemical structure and properties.

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Compound of Interest

Compound Name: 4-(Aminobutyl)guanidine

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4-(Aminobutyl)guanidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminobutyl)guanidine, more commonly known as agmatine, is a biogenic amine derived from the decarboxylation of L-arginine.[1][2] Since its discovery, agmatine has garnered significant interest within the scientific community due to its multifaceted pharmacological profile and potential therapeutic applications. It is recognized as an endogenous neuromodulator that interacts with multiple molecular targets, positioning it as a promising candidate for drug development in various therapeutic areas, particularly in neuroscience.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **4-(aminobutyl)guanidine**.

Chemical Structure and Physicochemical Properties

4-(Aminobutyl)guanidine is a cationic molecule at physiological pH, characterized by a butylamine backbone attached to a guanidinium group. This structure confers its unique chemical and biological properties.

Chemical Identifiers:

- IUPAC Name: 1-(4-Aminobutyl)guanidine[2]
- CAS Number: 306-60-5[2]
- Chemical Formula: C5H14N4[2][4]

Physicochemical Data Summary:

A summary of the key physicochemical properties of **4-(aminobutyl)guanidine** is presented in the table below. These values are essential for understanding its behavior in biological systems and for formulation development.

Property	Value	Source(s)
Molecular Weight	130.19 g/mol	[4][5][6]
Melting Point	102 °C	[1][2]
224-238 °C (sulfate salt)	[4][7][8]	
Boiling Point	281 °C	[2]
235 °C (estimated)	[4][9]	
Water Solubility	High / Soluble	[2][10]
Approx. 13 g/L	[1]	
50 mg/mL (sulfate salt)	[11]	
logP (Octanol-Water Partition Coefficient)	-1.423 to -1.550 (estimated)	[2][9]
pKa (Strongest Basic)	12.61 (predicted)	[5][6]

Biological Activities and Signaling Pathways

4-(Aminobutyl)guanidine exhibits a wide range of biological activities, primarily attributed to its interaction with various receptors and enzymes. It is a known antagonist of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of nitric oxide synthase (NOS) isoforms.[3][12]

Furthermore, it modulates several key signaling pathways implicated in cellular survival, proliferation, and inflammation.

NMDA Receptor Antagonism

Agmatine acts as a non-competitive antagonist at NMDA receptors, which are crucial for synaptic plasticity and neuronal function.^[12] Overactivation of these receptors can lead to excitotoxicity, a common pathological process in many neurological disorders. By blocking the NMDA receptor ion channel, agmatine can mitigate excessive calcium influx and subsequent neuronal damage.^[12] This mechanism is a cornerstone of its neuroprotective effects.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have highlighted the role of agmatine in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Agmatine has been shown to inhibit the PI3K/Akt pathway, leading to the downregulation of mTOR phosphorylation.^{[13][14]} This inhibitory action can influence processes such as glycolysis and inflammation in microglial cells.^{[13][14]}



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Caption: General experimental workflow for studying **4-(aminobutyl)guanidine**.

Conclusion

4-(Aminobutyl)guanidine (agmatine) is a promising endogenous molecule with a diverse pharmacological profile. Its ability to modulate key signaling pathways, particularly as an NMDA receptor antagonist and an inhibitor of the PI3K/Akt/mTOR pathway, underscores its therapeutic potential for a range of disorders, especially those affecting the central nervous system. The data and protocols presented in this guide offer a valuable resource for

researchers and drug development professionals seeking to further explore the scientific and clinical applications of this intriguing compound.

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